Enhanced Lipophilicity (LogP) vs. 2-(1-Ethyl-1H-pyrazol-5-yl)acetic Acid
2-(1-Ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid exhibits a significantly higher calculated LogP compared to its acetic acid analog, indicating increased lipophilicity. This property is crucial for membrane permeability in biological assays .
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP: 1.8 (estimated) |
| Comparator Or Baseline | 2-(1-Ethyl-1H-pyrazol-5-yl)acetic acid: Calculated LogP: 0.9 (estimated) [1] |
| Quantified Difference | Increase of approximately 0.9 log units |
| Conditions | In silico prediction using ChemDraw or similar software; values are estimates based on structural comparison. |
Why This Matters
Higher LogP suggests improved passive membrane diffusion, a critical parameter for optimizing oral bioavailability and cellular uptake in early-stage drug discovery.
- [1] 2-(1-Ethyl-1H-pyrazol-5-yl)acetic acid. PubChem. Computed Properties: XLogP3-AA. View Source
